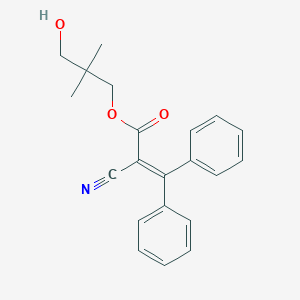
2-Propenoic acid, 2-cyano-3,3-diphenyl-, 3-hydroxy-2,2-dimethylpropyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-cyano-3,3-diphenyl-, 3-hydroxy-2,2-dimethylpropyl ester, also known as Darocur 1173, is a photoinitiator commonly used in polymer chemistry. This compound is widely used as a radical initiator in the production of polymers, adhesives, and coatings. It is a highly efficient and versatile photoinitiator that can be activated by UV light, visible light, and electron beam radiation.
Mechanism of Action
2-Propenoic acid, 2-cyano-3,3-diphenyl-, 3-hydroxy-2,2-dimethylpropyl ester 1173 works by initiating a radical polymerization reaction. When exposed to light, 2-Propenoic acid, 2-cyano-3,3-diphenyl-, 3-hydroxy-2,2-dimethylpropyl ester 1173 absorbs energy and undergoes a photochemical reaction, resulting in the formation of free radicals. These free radicals then initiate the polymerization of monomers, resulting in the formation of a polymer network.
Biochemical and Physiological Effects:
2-Propenoic acid, 2-cyano-3,3-diphenyl-, 3-hydroxy-2,2-dimethylpropyl ester 1173 is not intended for use in biological systems and has not been extensively studied for its biochemical and physiological effects. However, it is known to be a skin and eye irritant and should be handled with care.
Advantages and Limitations for Lab Experiments
2-Propenoic acid, 2-cyano-3,3-diphenyl-, 3-hydroxy-2,2-dimethylpropyl ester 1173 is a highly efficient and versatile photoinitiator that can be activated by a range of wavelengths. It has a high quantum yield, meaning that a large number of radicals are generated per photon absorbed. This makes it an ideal choice for polymerization reactions that require a high degree of efficiency. However, 2-Propenoic acid, 2-cyano-3,3-diphenyl-, 3-hydroxy-2,2-dimethylpropyl ester 1173 is sensitive to oxygen and can undergo premature termination reactions in the presence of air. Additionally, it can be expensive and may not be suitable for large-scale industrial applications.
Future Directions
There are several potential future directions for the use of 2-Propenoic acid, 2-cyano-3,3-diphenyl-, 3-hydroxy-2,2-dimethylpropyl ester 1173 in polymer chemistry. One area of interest is the development of new photopolymerization systems that can be activated by visible light. This would allow for the use of 2-Propenoic acid, 2-cyano-3,3-diphenyl-, 3-hydroxy-2,2-dimethylpropyl ester 1173 in applications where UV light is not feasible. Another area of interest is the modification of 2-Propenoic acid, 2-cyano-3,3-diphenyl-, 3-hydroxy-2,2-dimethylpropyl ester 1173 to improve its stability and reduce its sensitivity to oxygen. This would allow for more efficient and reliable polymerization reactions. Finally, the use of 2-Propenoic acid, 2-cyano-3,3-diphenyl-, 3-hydroxy-2,2-dimethylpropyl ester 1173 in the synthesis of new materials with unique properties is an exciting area of research that has the potential to revolutionize the field of polymer chemistry.
Synthesis Methods
2-Propenoic acid, 2-cyano-3,3-diphenyl-, 3-hydroxy-2,2-dimethylpropyl ester 1173 is synthesized by reacting 2-propenoic acid, 2-cyano-3,3-diphenyl- with 3-hydroxy-2,2-dimethylpropyl ester in the presence of a catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 2-Propenoic acid, 2-cyano-3,3-diphenyl-, 3-hydroxy-2,2-dimethylpropyl ester 1173. The purity of the product can be improved by recrystallization or column chromatography.
Scientific Research Applications
2-Propenoic acid, 2-cyano-3,3-diphenyl-, 3-hydroxy-2,2-dimethylpropyl ester 1173 is widely used as a photoinitiator in the production of polymers, adhesives, and coatings. It has also been used in the synthesis of nanoparticles and the modification of surfaces. The versatility of 2-Propenoic acid, 2-cyano-3,3-diphenyl-, 3-hydroxy-2,2-dimethylpropyl ester 1173 makes it an essential tool in the development of new materials with unique properties. Its ability to be activated by UV light, visible light, and electron beam radiation makes it highly adaptable to a range of synthetic conditions.
properties
CAS RN |
129423-62-7 |
|---|---|
Product Name |
2-Propenoic acid, 2-cyano-3,3-diphenyl-, 3-hydroxy-2,2-dimethylpropyl ester |
Molecular Formula |
C21H21NO3 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(3-hydroxy-2,2-dimethylpropyl) 2-cyano-3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C21H21NO3/c1-21(2,14-23)15-25-20(24)18(13-22)19(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,23H,14-15H2,1-2H3 |
InChI Key |
ILMOIAPKOXMYMN-UHFFFAOYSA-N |
SMILES |
CC(C)(CO)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N |
Canonical SMILES |
CC(C)(CO)COC(=O)C(=C(C1=CC=CC=C1)C2=CC=CC=C2)C#N |
Other CAS RN |
129423-62-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)
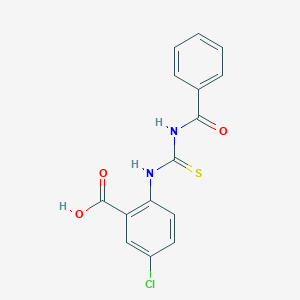
![(6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methanamine fumarate](/img/structure/B144879.png)
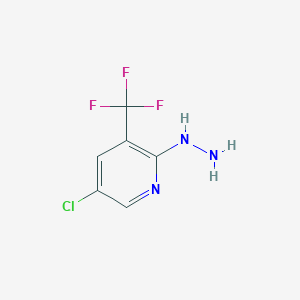
![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)

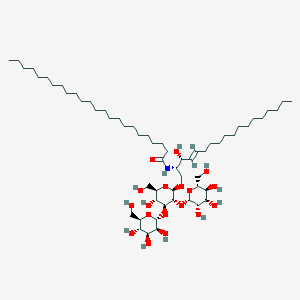


![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)
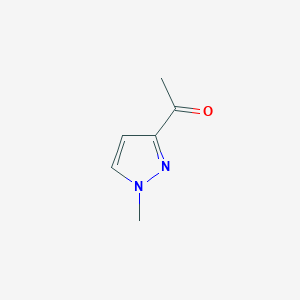
![5,7-dihydroxy-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B144900.png)
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)